2-(Chloromethyl)-3-methoxypyridine
Overview
Description
2-(Chloromethyl)-3-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chloromethyl group at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxypyridine can be achieved through several methods. One common approach involves the chloromethylation of 3-methoxypyridine. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the aldehyde, followed by rearomatization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with enhanced pharmacological properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound and its derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxypyridine involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the methoxy group, making it less versatile in terms of chemical reactivity.
3-Methoxypyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-3-methoxypyridine: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound.
Uniqueness
2-(Chloromethyl)-3-methoxypyridine is unique due to the presence of both the chloromethyl and methoxy groups, which provide a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(chloromethyl)-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKZHXJRVKNPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562687 | |
Record name | 2-(Chloromethyl)-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215253-76-2 | |
Record name | 2-(Chloromethyl)-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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